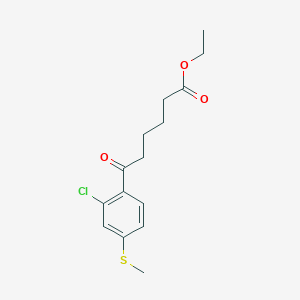

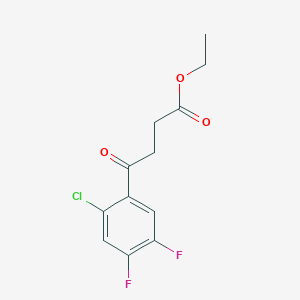

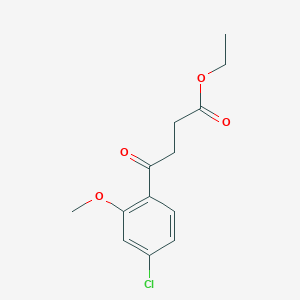

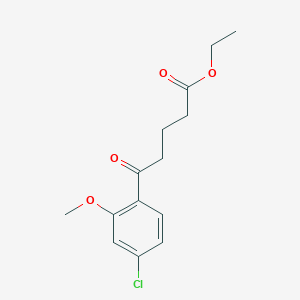

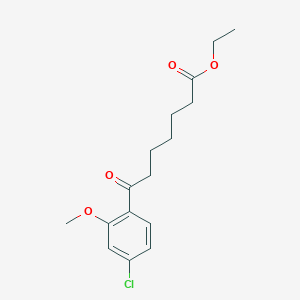

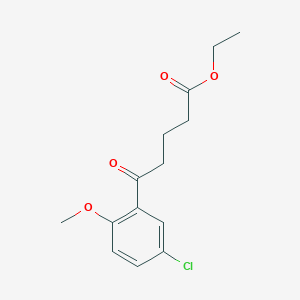

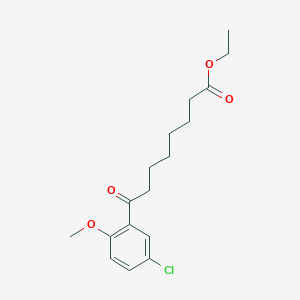

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate, also known as 4-chloro-4-methylphenyl ethyl 4-oxobutanoate, is an organic compound belonging to the class of esters. It is a colorless liquid that is soluble in organic solvents, such as ether and alcohol. It has a molecular weight of 242.65 g/mol and a melting point of 44-45°C. The compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of dyes and pigments.

Scientific Research Applications

Biosynthesis and Biocatalysis

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate serves as a precursor for enantiopure intermediates used in producing chiral drugs, like statins. It is asymmetrically reduced to ethyl (S)-4-chloro-3-hydroxybutanoate (S-CHBE) through biocatalysis, a process favored for its low cost, mild conditions, high yield, and enantioselectivity. Novel carbonyl reductases found in yeast like Pichia stipitis show promise for industrial production of S-CHBE (Ye, Ouyang, & Ying, 2011). Additionally, Escherichia coli expressing carbonyl reductase and glucose dehydrogenase genes has been used to efficiently convert COBE to S-CHBE in a water/ethyl caprylate system (Ye et al., 2010).

Chemical Synthesis

In chemical synthesis, ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate is involved in various reactions. For example, it is used in boric acid-catalyzed multi-component reactions in aqueous medium, resulting in 4H-isoxazol-5-ones (Kiyani & Ghorbani, 2015), and in the Friedländer synthesis of quinoline derivatives (Degtyarenko et al., 2007).

Antimicrobial and Antioxidant Activities

This compound has been explored for its antimicrobial and antioxidant properties. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized from ethyl 4-chloro-3-oxobutanoate, showed potential in vitro antimicrobial and antioxidant activities (Kumar et al., 2016). Additionally, various 4-hydroxycoumarin derivatives, including compounds derived from ethyl 4-chloro-3-oxobutanoate, exhibited antioxidant properties in a study investigating free radical scavenging activities (Stanchev et al., 2009).

properties

IUPAC Name |

ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURBJYMZIWMVTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

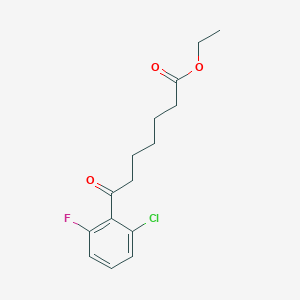

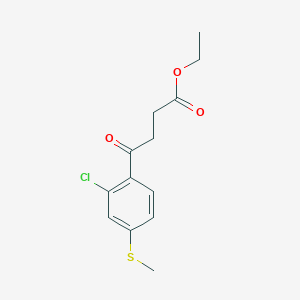

![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)